molecular formula C9H19NO3S B2511418 Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate CAS No. 498565-47-2

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate

Cat. No. B2511418
M. Wt: 221.32
InChI Key: JBZIHHGKWJYDMF-CVSPRKDYSA-N
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Description

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that are relevant to the synthesis and application of similar sulfur-containing amino compounds. Tert-butanesulfinamide, a closely related compound, is frequently used as a precursor in the synthesis of various amines, leveraging its chiral directing group properties for asymmetric synthesis 10.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of tert-butanesulfinamide with aldehydes and ketones to form tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines 10. The tert-butanesulfinyl group activates the imines for nucleophilic addition and serves as a chiral directing group. After the addition, the sulfinyl group can be cleaved under acidic conditions to yield a wide range of enantioenriched amines 10. Additionally, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins .

Molecular Structure Analysis

The molecular structure of tert-butanesulfinimines, which are closely related to tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate, has been studied extensively. These compounds have been used as chiral amino intermediates in organic synthesis, and their structure plays a crucial role in the stereoselectivity of reactions . The models proposed to rationalize the stereochemical outcomes of reactions involving tert-butanesulfinimines highlight the importance of molecular structure in synthetic applications .

Chemical Reactions Analysis

Tert-butanesulfinyl imines undergo a variety of chemical reactions, including reductions, nucleophilic 1,2-additions, and ylide condensations . These reactions are highly stereoselective, allowing for the synthesis of a broad range of nitrogen-containing compounds. For example, the self-condensation of N-tert-butanesulfinyl aldimines has been applied to the asymmetric synthesis of important amine-containing compounds . Additionally, tert-butanesulfinyl imines have been used in SmI2-mediated coupling reactions to synthesize β-methylenyl-γ-lactams and tetramic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butanesulfinyl derivatives are influenced by the sulfinyl group, which imparts stability and reactivity to the compounds. For instance, tert-butyl tert-butanethiosulfinate, a precursor to chiral tert-butanesulfinyl compounds, is chemically and optically stable and reacts stereospecifically with various nucleophiles . The sulfonyl-nitrogen bond in tert-butylsulfonamide derivatives is easily cleaved under mild acidic conditions, which is beneficial for the liberation of the amino group . The tert-butanesulfinyl group also serves as a protecting group for amines, which can be removed by acid treatment 10.

Scientific Research Applications

Versatile Intermediates for Asymmetric Synthesis

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate and its derivatives, such as N-tert-butanesulfinyl imines, are highlighted for their versatility in the asymmetric synthesis of amines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a broad range of aldehydes and ketones. This method enables the synthesis of a wide variety of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group plays a crucial role by activating the imines for the addition of many different classes of nucleophiles, serving as a powerful chiral directing group, and being readily cleavable after nucleophilic addition, allowing for further synthetic transformations (Ellman, Owens, & Tang, 2002).

Synthesis of Protected 1,2-Amino Alcohols

Tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent have been utilized as precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. This approach provides a general protocol for the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, facilitating further synthetic applications of the reaction products (Tang, Volkman, & Ellman, 2001).

Safety And Hazards

The safety and hazards of the compound would depend on its reactivity and toxicity. For example, if it’s highly reactive, it might be dangerous to handle. If it’s toxic, it could pose a risk to health .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, it might be studied as a potential drug .

properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)7(10)5-6-14(4)12/h7H,5-6,10H2,1-4H3/t7-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIHHGKWJYDMF-CVSPRKDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCS(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCS(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate

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